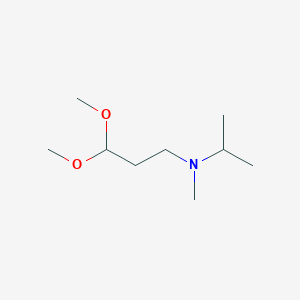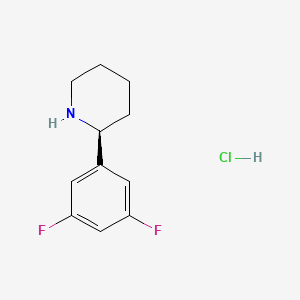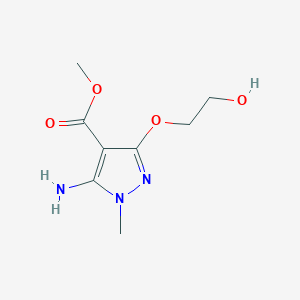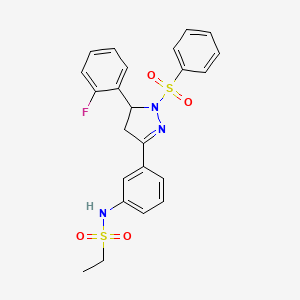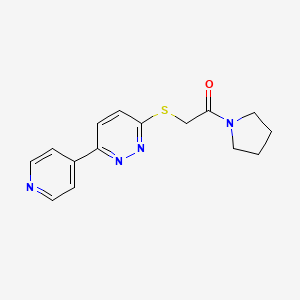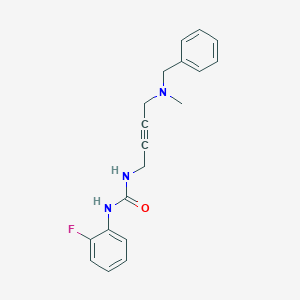
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. It belongs to the class of small molecule inhibitors that target the tyrosine kinase activity of various proteins involved in cancer cell proliferation and survival.
作用机制
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea acts as a competitive inhibitor of the ATP-binding site of tyrosine kinases. It binds to the kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea has significant biochemical and physiological effects on cancer cells. It inhibits tumor angiogenesis by blocking the VEGFR and PDGFR signaling pathways. It also suppresses tumor cell migration and invasion by inhibiting the FGFR pathway. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
实验室实验的优点和局限性
One of the major advantages of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is its high specificity and selectivity for tyrosine kinases. It has minimal off-target effects and does not affect normal cells. This compound has shown promising results in preclinical studies and has the potential to be developed into a cancer therapeutic. However, its limitations include poor solubility and bioavailability, which may affect its efficacy in vivo. Further studies are needed to optimize its formulation and delivery methods.
未来方向
For research include optimizing its formulation and delivery methods to improve its solubility and bioavailability. Studies are also needed to determine its efficacy in various cancer types and in combination with other therapies. The development of resistance to tyrosine kinase inhibitors is a major challenge in cancer treatment, and research is needed to investigate the mechanisms of resistance and develop strategies to overcome it. Furthermore, the use of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea in other diseases such as diabetes and inflammation is an area of active research. Overall, the potential for this compound in cancer treatment and other diseases is promising, and further research is warranted.
合成方法
The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea involves the reaction of 4-(Benzyl(methyl)amino)but-2-yn-1-ol with 2-fluoro-3-nitrophenyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reduced with palladium on charcoal and hydrogen gas to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of various tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These kinases play a crucial role in tumor angiogenesis, metastasis, and survival. Inhibition of these kinases by 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea leads to the suppression of tumor growth and progression.
属性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)22-18-12-6-5-11-17(18)20/h2-6,9-12H,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIFBCQNCNNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/no-structure.png)
